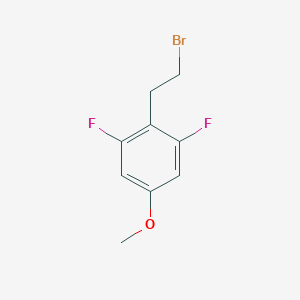
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, two fluorine atoms, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene can be achieved through several synthetic routes. One common method involves the bromination of 2-ethyl-1,3-difluoro-5-methoxybenzene. This reaction typically requires the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of brominating agent and reaction conditions is critical to achieving efficient and cost-effective production.
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
Substitution: Products include 2-(2-Hydroxyethyl)-1,3-difluoro-5-methoxybenzene, 2-(2-Aminoethyl)-1,3-difluoro-5-methoxybenzene, and 2-(2-Mercaptoethyl)-1,3-difluoro-5-methoxybenzene.
Oxidation: Products include 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzaldehyde and 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzoic acid.
Reduction: The major product is 2-Ethyl-1,3-difluoro-5-methoxybenzene.
科学研究应用
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets in a specific manner.
Industry: The compound is used in the development of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity, modulating its overall activity.
相似化合物的比较
2-(2-Bromoethyl)-1,3-difluoro-5-methoxybenzene can be compared with other similar compounds to highlight its uniqueness:
2-(2-Bromoethyl)-1,3-difluorobenzene: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
2-(2-Bromoethyl)-1,3-difluoro-5-chlorobenzene: The presence of a chlorine atom instead of a methoxy group can lead to different reactivity and biological activity.
2-(2-Bromoethyl)-1,3-difluoro-5-nitrobenzene:
The presence of the methoxy group in this compound makes it unique, as it can participate in specific chemical reactions and influence the compound’s overall properties.
属性
分子式 |
C9H9BrF2O |
|---|---|
分子量 |
251.07 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-1,3-difluoro-5-methoxybenzene |
InChI |
InChI=1S/C9H9BrF2O/c1-13-6-4-8(11)7(2-3-10)9(12)5-6/h4-5H,2-3H2,1H3 |
InChI 键 |
RDVSGZMMTMRQIL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)F)CCBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


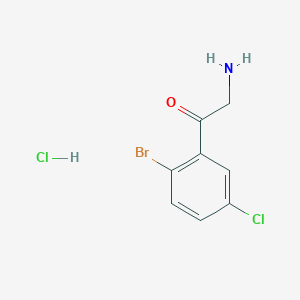
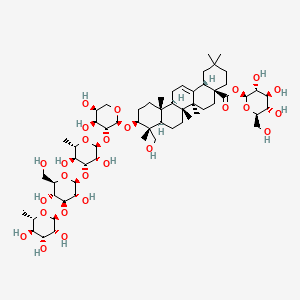
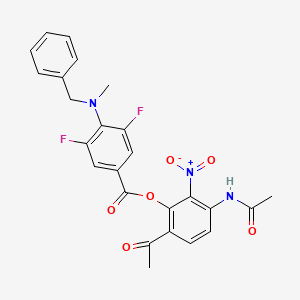
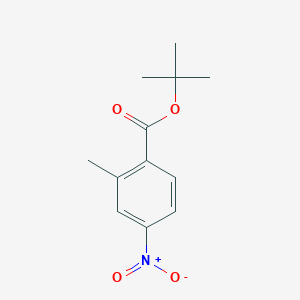
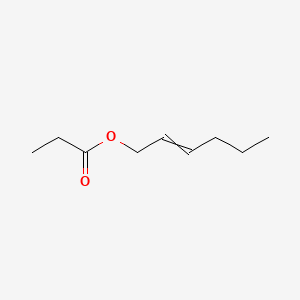
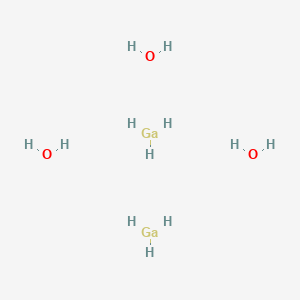
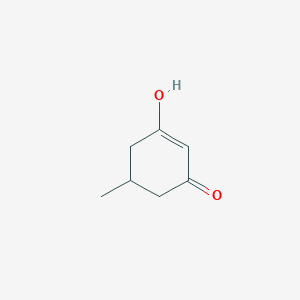
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)
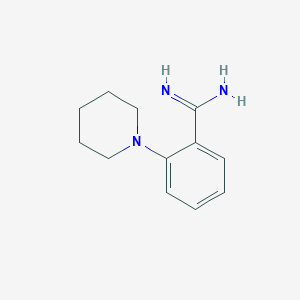
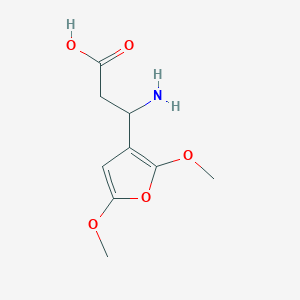
![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
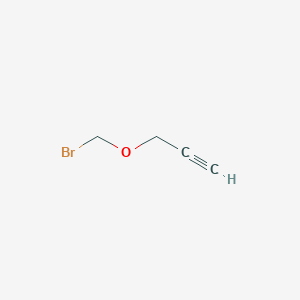
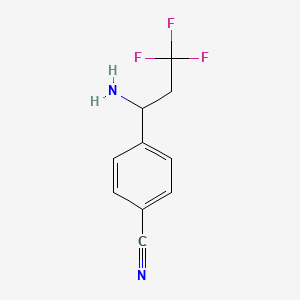
![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)
